![molecular formula C11H12O7 B12752014 Multicolosic acid CAS No. 54854-94-3](/img/structure/B12752014.png)
Multicolosic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Multicolosic acid is a polyketide metabolite derived from the fungus Penicillium multicolor. . These compounds are characterized by their unique structural features and significant biological activities.
Vorbereitungsmethoden
Multicolosic acid is typically isolated from cultures of Penicillium multicolor. The biosynthesis involves the fermentation of the fungus under specific conditions, often in the presence of labeled oxygen isotopes to trace the origins of the oxygen atoms in the compound . The synthetic route involves the application of 2-methoxy-3-n-pentylmaleic anhydride, which is used to prepare methyl O-methylmulticolanate, a derivative of this compound .
Analyse Chemischer Reaktionen
Multicolosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Multicolosic acid has several scientific research applications. In chemistry, it is used to study the biosynthesis of polyketides and the mechanisms of isotope shifts in nuclear magnetic resonance (NMR) spectroscopy . In biology, it serves as a model compound for studying fungal metabolites and their roles in fungal development and pathogenesis . In medicine, this compound and its derivatives are investigated for their potential antimicrobial and antifungal properties . Industrially, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical chemistry .
Wirkmechanismus
The mechanism of action of multicolosic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in fungal metabolism and growth. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interfere with the synthesis of essential cellular components, leading to the inhibition of fungal growth .
Vergleich Mit ähnlichen Verbindungen
Multicolosic acid is similar to other ylidenetetronic acids such as multicolanic and multicolic acids. These compounds share structural similarities and are derived from the same fungal source, Penicillium multicolor . this compound is unique in its specific isotope shifts observed in NMR spectroscopy and its distinct biological activities . Other similar compounds include various γ-butyrolactones, which also act as quorum-sensing molecules in fungi .
Eigenschaften
54854-94-3 | |
Molekularformel |
C11H12O7 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
5-[(5E)-5-(carboxymethylidene)-4-hydroxy-2-oxofuran-3-yl]pentanoic acid |
InChI |
InChI=1S/C11H12O7/c12-8(13)4-2-1-3-6-10(16)7(5-9(14)15)18-11(6)17/h5,16H,1-4H2,(H,12,13)(H,14,15)/b7-5+ |
InChI-Schlüssel |
MGCQOGPQJCIIGF-FNORWQNLSA-N |
Isomerische SMILES |
C(CCC(=O)O)CC1=C(/C(=C\C(=O)O)/OC1=O)O |
Kanonische SMILES |
C(CCC(=O)O)CC1=C(C(=CC(=O)O)OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.